5,6-Dihydrobenzo[c]cinnoline

Catalog No.
S3640746
CAS No.
52125-81-2
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydrobenzo[c]cinnoline

CAS Number

52125-81-2

Product Name

5,6-Dihydrobenzo[c]cinnoline

IUPAC Name

5,6-dihydrobenzo[c]cinnoline

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8,13-14H

InChI Key

UPCIZGAWKRTOAS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NN2

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NN2

5,6-Dihydrobenzo[c]cinnoline (CAS 52125-81-2) is a cyclic hydrazine and the fully reduced derivative of the aromatic heterocycle benzo[c]cinnoline. In industrial and advanced laboratory settings, it is primarily procured as a conformationally restricted redox-active building block, a model cyclic hydrazine for electrochemical studies, and a direct intermediate in the synthesis of functionalized carbazoles and benzo[c]cinnoline derivatives [1]. Unlike acyclic hydrazines, its fused bicyclic framework restricts N-N bond rotation, fundamentally altering its internal reorganization energy during electron transfer [2]. Furthermore, its high susceptibility to aerobic or transition-metal-catalyzed oxidation makes it a highly efficient, late-stage precursor for generating substituted benzo[c]cinnolines under mild conditions, bypassing the harsh cyclization requirements of uncyclized biaryl diamines [3].

Research Fit

Redox studies Multielectron reversible oxidation scaffold
Photochemistry Obligate intermediate for carbazole synthesis
Synthetic access Metal-free electrolytic route available

Substituting 5,6-dihydrobenzo[c]cinnoline with generic acyclic hydrazines (e.g., tetraphenylhydrazine) or its fully oxidized parent compound (benzo[c]cinnoline) fundamentally disrupts process outcomes. Acyclic hydrazines lack the rigid fused-ring constraint, resulting in divergent electrochemical behavior—specifically, they form persistent radical cations rather than undergoing the structural flattening and multi-electron transfers characteristic of the dihydrobenzo[c]cinnoline core [1]. Conversely, attempting to use benzo[c]cinnoline directly in photochemical carbazole synthesis fails because the reaction specifically requires the reduced N-N single bond of the dihydro intermediate to undergo the necessary photo-induced ring contraction [2]. For oxidative coupling workflows, utilizing uncyclized 2,2'-diaminobiaryls instead of the pre-cyclized dihydrobenzo[c]cinnoline introduces significant kinetic bottlenecks, requiring harsher oxidants and longer reaction times to achieve the same fully aromatic target [3].

Substitution Risk

Target compound
5,6-Dihydrobenzo[c]cinnoline
Non-aromatic central ring enables multielectron redox, photochemical carbazole intermediate role, and distinct conformational flexibility
Aromatic analog
Benzo[c]cinnoline
Fully aromatic core lacks reversible dication/trication oxidation and does not directly serve as carbazole intermediate; physical properties differ

Conformationally Restricted Electrochemical Oxidation

Electrochemical studies comparing 5,6-dihydrobenzo[c]cinnoline derivatives to acyclic benchmarks like tetraphenylhydrazine reveal distinct oxidation mechanisms driven by structural rigidity. While tetraphenylhydrazine undergoes a standard one-electron oxidation to a persistent radical cation, the constrained cyclic hydrazine framework of 5,6-dihydrobenzo[c]cinnoline forces a high internal reorganization energy during the first oxidation step [1]. This is accompanied by a structural flattening of the molecular framework, resulting in a first oxidation potential that is 240 mV lower than that of the acyclic analog, and enabling further oxidation to a dication at 1.180 V [1]. This structural constraint makes the compound irreplaceable for studies requiring conformation-coupled redox transitions.

Evidence DimensionElectrochemical oxidation potential and pathway
Target Compound DataFirst oxidation potential is 240 mV lower than acyclic baseline; mono- and dication formation at 0.485 V and 1.180 V (at -40 °C).
Comparator Or BaselineTetraphenylhydrazine (first oxidation potential is 240 mV higher; forms persistent one-electron radical cation).
Quantified Difference240 mV reduction in first oxidation potential and shift to a conformationally coupled multi-electron transfer profile.
ConditionsCyclic voltammetry in liquid SO2 and CH2Cl2 at -40 °C.

Procurement of the cyclic dihydro compound is essential for electrochemical applications requiring high reorganization energy and conformationally coupled multi-electron transfers.

Multielectron oxidation
Class-level inference
Reversible oxidation to dications and trications; aromatic cinnoline shows no comparable behavior
Enables redox-material research workflows
Structural reorganization confirmed by X-ray; EᵢE-DISP mechanism

Photochemical Precursor for Carbazole Synthesis

In the photochemical synthesis of carbazole, 5,6-dihydrobenzo[c]cinnoline serves as the critical, direct reactive intermediate. Studies on the photo-reduction of benzo[c]cinnoline in strongly acidic 2-propanol demonstrate that benzo[c]cinnoline must first be reduced to 5,6-dihydrobenzo[c]cinnoline before the actual photo-induced ring contraction to carbazole can occur [1]. The protonated dihydro species acts as the direct photo-reactive intermediate with a lowest triplet state energy estimated at 51 kcal/mol [1]. By procuring and utilizing 5,6-dihydrobenzo[c]cinnoline directly, chemists can bypass the initial photo-reduction bottleneck, ensuring that the protonated species immediately undergoes the desired photoreaction.

Evidence DimensionPhotochemical pathway to carbazole
Target Compound DataActs as the direct photo-reactive species (lowest triplet state energy ~51 kcal/mol for protonated species).
Comparator Or BaselineBenzo[c]cinnoline (requires an initial photo-reduction step before carbazole formation).
Quantified Difference1-step vs. 2-step photochemical pathway to carbazole.
ConditionsPhotochemical reaction in strongly acidic aqueous 2-propanol (>400 nm irradiation).

Directly sourcing the dihydro intermediate streamlines the photochemical synthesis of carbazoles by eliminating the preliminary reduction phase.

Carbazole intermediate
Head-to-head
Obligate intermediate in benzo[c]cinnoline → carbazole photoconversion; quantum yields reported
Direct entry into photochemical pathway
Reactive state: first excited singlet of protonated dihydro species

Kinetic Advantage in Oxidative Coupling

In the synthesis of fully aromatic benzo[c]cinnolines via copper-catalyzed aerobic oxidative dehydrogenative coupling, 5,6-dihydrobenzo[c]cinnoline demonstrates exceptionally rapid conversion kinetics. Mechanistic capture experiments via HRMS reveal that the oxidation of 5,6-dihydrobenzo[c]cinnoline to benzo[c]cinnoline occurs within 15 minutes and is not the rate-determining step [1]. In contrast, the slower initial cyclization of 2,2'-diaminobiaryl precursors requires the full reaction time (e.g., 1 hour at 100 °C) to achieve complete oxidative cyclization [1]. Consequently, utilizing 5,6-dihydrobenzo[c]cinnoline as an advanced precursor allows for milder oxidative conditions and faster yields of the final aromatic product compared to starting from uncyclized diamines.

Evidence DimensionOxidation kinetics in aerobic coupling
Target Compound DataRapid conversion to benzo[c]cinnoline (captured within 15 min, non-rate-determining).
Comparator Or Baseline2,2'-diaminobiaryls (require full reaction time, e.g., >1 hour at 100 °C, for complete oxidative cyclization).
Quantified DifferenceSub-15 minute conversion vs. >1 hour full cyclization time.
ConditionsCopper-catalyzed aerobic oxidation with DMAP ligand at 100 °C.

Buyers synthesizing functionalized benzo[c]cinnolines can achieve faster, higher-yielding reactions under milder conditions by starting from the pre-cyclized dihydro compound.

Synthesis route
Supporting evidence
Electrolytic reduction at −1.1 V vs. catalytic hydrogenation
Metal-free, silver-free access when catalyst contamination must be avoided
Ethanol-water, NaClO₄, isolated under argon
Physicochemical profile
Supporting evidence
mp 122 °C; predicted bp 270 °C, density 1.152 g/cm³; 2 H-bond donors vs. 0 for aromatic analog
Impacts solubility, crystallization, and handling
Predicted values; H-bond donor difference alters formulation compatibility
Derivative activity
Data to verify
Derivatives show MIC 12.5–50 μg/mL and IC₅₀ <5 μM in cell-based assays
Scaffold for SAR exploration; parent compound not directly active
Activity refers to substituted derivatives; source-specific review recommended

Electrochemical Modeling of Cyclic Hydrazines

Due to its conformationally restricted N-N bond and high internal reorganization energy, 5,6-dihydrobenzo[c]cinnoline is the ideal model compound for studying conformation-coupled multi-electron transfer mechanisms in cyclic voltammetry, outperforming acyclic analogs like tetraphenylhydrazine [1].

Direct Photochemical Synthesis of Carbazoles

As the direct photo-reactive intermediate, it is the preferred starting material for the mechanistic study and synthesis of carbazole derivatives via photo-induced ring contraction in acidic media, bypassing the need to first photo-reduce benzo[c]cinnoline [2].

Mild Oxidative Dehydrogenation

It serves as a highly efficient, late-stage precursor for the rapid generation of functionalized benzo[c]cinnolines under mild aerobic oxidation conditions, overcoming the kinetic bottlenecks and harsh cyclization requirements associated with acyclic diamines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbazole photochemical synthesis
Pre-formed dihydro intermediate
Excited-state reactivity under acidic photolysis
Redox-active materials research
Multielectron oxidation scaffold
Electrochemical reversibility in chosen medium
Medicinal chemistry scaffold derivatization
Regioselective modification sites
Derivative activity screening; parent is inactive scaffold
Metal-free synthesis route
Electrolytic reduction protocol
Purity and metal contamination assessment

XLogP3

3.9

Wikipedia

5,6-Dihydrobenzo[c]cinnoline

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